molecular formula C22H19NO4S B5890571 N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5890571
M. Wt: 393.5 g/mol
InChI Key: ZTEBJAWBIQHDST-UHFFFAOYSA-N
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Description

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from the appropriate dibenzo[b,e][1,4]dioxepin precursor. The key steps include:

    Formation of the dibenzo[b,e][1,4]dioxepin core: This can be achieved through cyclization reactions involving suitable starting materials.

    Introduction of the methoxy and methylsulfanyl groups: These functional groups are introduced through substitution reactions using appropriate reagents.

    Formation of the benzamide moiety: This step involves the reaction of the intermediate with an amine derivative to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the benzamide moiety.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the molecule.

Scientific Research Applications

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

    Altering cellular signaling pathways: Leading to changes in cell behavior and function.

Comparison with Similar Compounds

N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6H-benzo[b][1,4]benzodioxepin-8-yl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-25-21-12-16(28-2)8-9-17(21)22(24)23-15-7-10-18-14(11-15)13-26-19-5-3-4-6-20(19)27-18/h3-12H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEBJAWBIQHDST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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